
In-Depth Technical Guide to 3-Chloro-5-
fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Chloro-5-

fluorobenzo[d]isoxazole

Cat. No.: B169304 Get Quote

CAS Number: 178747-50-7

This technical guide provides a comprehensive overview of 3-Chloro-5-
fluorobenzo[d]isoxazole, a halogenated benzisoxazole derivative. The information is intended

for researchers, scientists, and professionals in the field of drug development and medicinal

chemistry.

Chemical Structure and Properties
3-Chloro-5-fluorobenzo[d]isoxazole belongs to the isoxazole class of heterocyclic

compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen

atoms. The fusion of this ring with a benzene molecule, along with chloro and fluoro

substitutions, results in its specific physicochemical and biological properties.

Table 1: Physicochemical Properties of 3-Chloro-5-fluorobenzo[d]isoxazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b169304?utm_src=pdf-interest
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 178747-50-7

Molecular Formula C₇H₃ClFNO

Molecular Weight 171.56 g/mol

Appearance White to off-white solid

Melting Point 65.0 - 69.0 °C

Boiling Point Not available

Solubility
Soluble in common organic solvents like DMSO

and methanol.

Synthesis
While a specific, detailed experimental protocol for the synthesis of 3-Chloro-5-
fluorobenzo[d]isoxazole is not readily available in published literature, a general synthetic

pathway can be inferred from standard heterocyclic chemistry techniques. A plausible route

involves the cyclization of a suitably substituted salicylaldehyde oxime. The process would

likely begin with the appropriate fluorinated and chlorinated aromatic precursor, followed by the

introduction of the isoxazole ring.

A documented application of this compound is in the synthesis of more complex molecules. For

example, it serves as a key intermediate in the preparation of 3-(2-(N-t-

Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-benzisoxazole.

Experimental Protocol: Synthesis of 3-(2-(N-t-
Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-
benzisoxazole from 3-Chloro-5-fluorobenzo[d]isoxazole
This protocol details a nucleophilic substitution reaction where the chloro group at the 3-

position of the benzisoxazole ring is displaced by a thiol.

Materials:
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3-Chloro-5-fluorobenzo[d]isoxazole

2-(Boc-amino)ethanethiol

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Procedure:

In a reaction vessel, dissolve 3-Chloro-5-fluorobenzo[d]isoxazole in N,N-

Dimethylformamide (DMF).

Add 2-(Boc-amino)ethanethiol and potassium carbonate to the solution.

Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into ice water.

Extract the aqueous mixture with ethyl acetate.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by a suitable method, such as column chromatography, to obtain the

pure 3-(2-(N-t-Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-benzisoxazole.

Diagram 1: Synthetic Workflow
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Start: 3-Chloro-5-fluorobenzo[d]isoxazole

Add 2-(Boc-amino)ethanethiol
and K2CO3 in DMF

Heat and Stir

Aqueous Workup
and Extraction

Column Chromatography

Product: 3-(2-(N-t-Butoxycarbonylamino)ethylthio)
-5-fluoro-1,2-benzisoxazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of a derivative from 3-Chloro-5-
fluorobenzo[d]isoxazole.

Spectroscopic Data
Detailed spectroscopic data for 3-Chloro-5-fluorobenzo[d]isoxazole is not extensively

published. However, based on its structure, the following characteristic signals can be

anticipated:

Table 2: Predicted Spectroscopic Data for 3-Chloro-5-fluorobenzo[d]isoxazole
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Technique Expected Features

¹H NMR

Aromatic protons would appear as multiplets in

the downfield region (typically 7.0-8.5 ppm), with

coupling patterns influenced by the fluorine and

chlorine substituents.

¹³C NMR

Aromatic carbons would resonate in the 110-

160 ppm range. The carbon attached to the

chlorine atom would be significantly deshielded.

The carbon-fluorine coupling would be

observable.

IR Spectroscopy
Characteristic peaks for C=N, C=C, C-F, and C-

Cl bonds are expected.

Mass Spectrometry

The molecular ion peak would be observed at

m/z 171, with a characteristic isotopic pattern

(M+2) due to the presence of chlorine.

Applications in Drug Discovery and Research
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs with a wide range of biological activities, including anti-inflammatory,

antimicrobial, and anticancer properties. The presence of halogen atoms, such as chlorine and

fluorine, in 3-Chloro-5-fluorobenzo[d]isoxazole can significantly influence its pharmacokinetic

and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve

membrane permeability, and modulate binding affinity to biological targets.

While specific biological activities and signaling pathway involvement for 3-Chloro-5-
fluorobenzo[d]isoxazole have not been extensively reported, its structural similarity to other

biologically active benzisoxazoles suggests its potential as a valuable building block for the

synthesis of novel therapeutic agents. Researchers can utilize this compound as a starting

material to generate libraries of derivatives for screening in various biological assays.

Diagram 2: Potential Research Applications
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3-Chloro-5-fluorobenzo[d]isoxazole Chemical Synthesis
(e.g., Nucleophilic Substitution) Library of Derivatives Biological Screening Hit Identification Lead Optimization Drug Candidate
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Caption: Logical flow from the starting material to a potential drug candidate in a research

setting.

Conclusion
3-Chloro-5-fluorobenzo[d]isoxazole is a chemical intermediate with significant potential for

application in drug discovery and medicinal chemistry. Its halogenated benzisoxazole core

provides a versatile scaffold for the synthesis of novel compounds with a range of potential

biological activities. While detailed experimental data for this specific compound is limited in the

public domain, this guide provides a foundational understanding of its properties, synthesis,

and potential applications, serving as a valuable resource for researchers in the field. Further

investigation into the biological profile of this compound and its derivatives is warranted to fully

explore its therapeutic potential.

To cite this document: BenchChem. [In-Depth Technical Guide to 3-Chloro-5-
fluorobenzo[d]isoxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169304#3-chloro-5-fluorobenzo-d-isoxazole-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b169304?utm_src=pdf-body-img
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304#3-chloro-5-fluorobenzo-d-isoxazole-cas-number
https://www.benchchem.com/product/b169304#3-chloro-5-fluorobenzo-d-isoxazole-cas-number
https://www.benchchem.com/product/b169304#3-chloro-5-fluorobenzo-d-isoxazole-cas-number
https://www.benchchem.com/product/b169304#3-chloro-5-fluorobenzo-d-isoxazole-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b169304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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